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Compound of Interest

Compound Name: 3-Isoxazolidinemethanol

Cat. No.: B15319280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Isoxazolidinemethanol, a heterocyclic compound with potential applications in organic
synthesis and medicinal chemistry. This document details the expected data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with
standardized experimental protocols for acquiring these spectra. The information presented
herein is intended to serve as a valuable resource for the characterization and quality control of
this molecule.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 3-lsoxazolidinemethanol,
the following data tables are based on established principles of spectroscopy and analysis of
structurally similar compounds. These predicted values provide a robust framework for the
identification and structural elucidation of 3-lsoxazolidinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and 13C NMR chemical shifts for 3-lsoxazolidinemethanol in a
typical deuterated solvent like CDCIs are presented below.

Table 1: Predicted *H NMR Data for 3-Isoxazolidinemethanol
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: . Coupling
Chemical Shift o )
Proton Multiplicity Constant (J, Integration
(3, ppm)
Hz)
H3 3.8-4.0 Multiplet - 1H
H4 (axial) 20-2.2 Multiplet - 1H
H4 (equatorial) 24-2.6 Multiplet - 1H
H5 (axial) 3.6-38 Multiplet - 1H
H5 (equatorial) 39-4.1 Multiplet - 1H
Doublet of
CH20H 35-3.7 - 2H
Doublets
OH Variable Singlet (broad) - 1H
NH Variable Singlet (broad) - 1H

Table 2: Predicted 13C NMR Data for 3-Isoxazolidinemethanol

Carbon Chemical Shift (6, ppm)
C3 65-70
Cc4 30-35
C5 70-75
CH20H 60 - 65

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

characteristic IR absorption bands for 3-Isoxazolidinemethanol are summarized below.

Table 3: Predicted IR Absorption Data for 3-lIsoxazolidinemethanol
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Functional Group

Vibrational Mode

Wavenumber (cm~?)

Intensity

O-H (Alcohol) Stretching (H-bonded) 3200 - 3600 Strong, Broad
N-H Stretching 3300 - 3500 Medium

C-H (sp3) Stretching 2850 - 3000 Medium to Strong
C-O (Alcohol) Stretching 1000 - 1260 Strong

N-O Stretching 900 - 950 Medium

C-N Stretching 1020 - 1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 3-Isoxazolidinemethanol (CsHoNO2), the expected molecular weight is 103.12

g/mol .[1] Electrospray ionization (ESI) is a suitable technique for this polar molecule.[2]

Table 4: Predicted Mass Spectrometry Data for 3-Isoxazolidinemethanol

m/z Proposed Fragment Notes
104.07 [M+H]*+ Protonated molecular ion.
Molecular ion (less likely with
103.06 [M]*
ESI).
86.06 [M-OH]* Loss of the hydroxyl group.
Loss of the hydroxymethyl
73.06 [M-CH20H]*
group.
Fragmentation of the
58.05 [CsHeN]* _ o
isoxazolidine ring.
Further fragmentation of the
44.05 [C2HeN]*+ _
ring.
31.02 [CH20H]* Hydroxymethyl cation.
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Experimental Protocols

The following sections detail the methodologies for acquiring high-quality spectroscopic data
for 3-Isoxazolidinemethanol.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution *H and 13C NMR spectra for structural confirmation.
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Isoxazolidinemethanol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, Methanol-ds4, or DMSO-de) in a clean, dry NMR tube.

Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if quantitative
analysis or precise chemical shift referencing is required.

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.
Data Acquisition:
e 'HNMR:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 16-64 scans).

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons for
accurate integration.

o BC NMR:

o Acquire a proton-decoupled 13C spectrum.
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o A higher number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C (typically several hundred to thousands of scans).

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150
ppm).

e 2D NMR (Optional but Recommended):
o Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

o Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded
protons and carbons.

o Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-
carbon correlations, which is crucial for assigning quaternary carbons and confirming
connectivity.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
e Phase correct the spectra.
o Perform baseline correction.

o Reference the spectra to the residual solvent peak or the internal standard (TMS at 0.00
ppm).

 Integrate the peaks in the *H spectrum.

Pick and label the peaks in both *H and 3C spectra.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in 3-Isoxazolidinemethanol.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an
Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation (ATR Method):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent
(e.g., isopropanol or ethanol) and allowing it to dry completely.

e Acquire a background spectrum of the empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Place a small amount of the 3-Isoxazolidinemethanol sample (a single drop if liquid, a
small amount of powder if solid) directly onto the ATR crystal, ensuring complete coverage of
the crystal surface.

e Lower the ATR press arm to ensure good contact between the sample and the crystal.
Data Acquisition:

o Collect the sample spectrum over the standard mid-IR range (typically 4000-400 cm™1).
» Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Data Processing:

e The software will automatically perform the Fourier transform and ratio the sample spectrum
against the background spectrum to generate the final absorbance or transmittance
spectrum.

o Perform baseline correction and peak picking to identify the wavenumbers of the absorption
bands.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of 3-
Isoxazolidinemethanol.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,
such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

Sample Preparation:
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e Prepare a stock solution of 3-Isoxazolidinemethanol at a concentration of approximately 1
mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

 Further dilute the stock solution to a final concentration of 1-10 pg/mL with a solvent mixture
compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for
positive ion mode).

« Filter the final solution through a 0.22 um syringe filter if any particulate matter is present.
Data Acquisition:

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

e Operate the ESI source in positive ion mode.

o Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to maximize the signal of the protonated molecule [M+H]*.

e Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

o To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by
selecting the [M+H]* ion (m/z 104.07) as the precursor ion and applying collision-induced
dissociation (CID).

Data Processing:

o Analyze the full scan spectrum to identify the protonated molecular ion and any other
adducts.

e Analyze the MS/MS spectrum to identify the characteristic fragment ions.
» Propose fragmentation pathways consistent with the observed product ions.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.
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Caption: Workflow for NMR Spectroscopic Analysis.

Sample Preparation Data Acquisition Data Processing & Analysis

| Acquire Background | Apply Sample | Acquire Sample | Process Spectrum | Identify Absorption
- Spectrum 1 toCrystal I Spectrum (FT, Ratioing) Bands

Clean ATR Crystal

\
y

Click to download full resolution via product page

Caption: Workflow for FTIR Spectroscopic Analysis.
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Caption: Workflow for Mass Spectrometry Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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